1-(Ethylamino)-3-(dimethylamino)propane

Physical chemistry Polymer curing Formulation stability

1-(Ethylamino)-3-(dimethylamino)propane (CAS 19475-27-5), systematically named N'-ethyl-N,N-dimethylpropane-1,3-diamine, is an asymmetric aliphatic diamine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol. Structurally, it features a 1,3-propanediamine backbone bearing an ethylamino substituent at one terminal nitrogen and two methyl groups at the other, yielding distinct steric and electronic asymmetry that distinguishes it from symmetric diamines such as N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA, CAS 110-95-2) or the unsubstituted 1,3-propanediamine.

Molecular Formula C7H18N2
Molecular Weight 130.23 g/mol
CAS No. 19475-27-5
Cat. No. B092018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylamino)-3-(dimethylamino)propane
CAS19475-27-5
Molecular FormulaC7H18N2
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCNCCCN(C)C
InChIInChI=1S/C7H18N2/c1-4-8-6-5-7-9(2)3/h8H,4-7H2,1-3H3
InChIKeyDZHCTHQUBIPMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Ethylamino)-3-(dimethylamino)propane CAS 19475-27-5: Procurement-Grade Specification and Chemical Profile


1-(Ethylamino)-3-(dimethylamino)propane (CAS 19475-27-5), systematically named N'-ethyl-N,N-dimethylpropane-1,3-diamine, is an asymmetric aliphatic diamine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol [1]. Structurally, it features a 1,3-propanediamine backbone bearing an ethylamino substituent at one terminal nitrogen and two methyl groups at the other, yielding distinct steric and electronic asymmetry that distinguishes it from symmetric diamines such as N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA, CAS 110-95-2) or the unsubstituted 1,3-propanediamine . The compound is commercially available as a colorless liquid with typical purity specifications ranging from >95% to 98% from established suppliers, and is utilized as a nitrogen-donor ligand in coordination chemistry, an intermediate in pharmaceutical synthesis, and a catalytic component in polymer systems .

Why 1-(Ethylamino)-3-(dimethylamino)propane Cannot Be Casually Substituted with Other 1,3-Propanediamines


Generic substitution of 1-(Ethylamino)-3-(dimethylamino)propane with structurally similar 1,3-propanediamine derivatives is precluded by three interlocking physicochemical differentiators. First, the asymmetric N-ethyl substitution pattern confers a boiling point (164°C at 760 mmHg) and vapor pressure (2.0 mmHg at 25°C) that differ substantially from both the more volatile N,N,N',N'-tetramethyl analog (TMPDA) and the less volatile unsubstituted 1,3-propanediamine . Second, the steric and electronic asymmetry of the ethyl group versus dimethyl substitution influences chelate ring geometry and stability in metal coordination—direct comparative studies on cobalt(III) complexes demonstrate that N-alkyl chain length and substitution pattern significantly alter product yields and coordination modes [1]. Third, in pharmacological contexts, dialkyl-substituted dimethylaminoethylamines exhibit structure-dependent activity profiles, with specific substitution patterns correlating with differential antispasmodic and local anesthetic potency, meaning that even minor N-alkyl variations produce non-interchangeable biological outcomes [2].

1-(Ethylamino)-3-(dimethylamino)propane: Quantified Differentiation Evidence for Scientific Procurement Decisions


Physical Property Differentiation: Vapor Pressure and Volatility Profile vs. TMPDA and Unsubstituted 1,3-Propanediamine

The vapor pressure of 1-(Ethylamino)-3-(dimethylamino)propane is 2.0 ± 0.3 mmHg at 25°C, positioning its volatility intermediate between the fully methylated analog N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA, CAS 110-95-2) and the unsubstituted 1,3-propanediamine (CAS 109-76-2) . This intermediate volatility profile confers practical advantages in open-vessel synthesis and curing applications where excessive evaporation leads to composition drift, while insufficient volatility impedes effective substrate wetting. The boiling point of 164°C at 760 mmHg further quantifies this behavior .

Physical chemistry Polymer curing Formulation stability

Coordination Chemistry Selectivity: Product Yield Differences in Cobalt(III) Complex Formation

In cobalt(III) bis-pentane-2,4-dionato complexation studies, the N,N-dialkylated 1,3-propanediamine ligands exhibit distinct coordination outcomes that are sensitive to N-alkyl substitution pattern. The reaction of N,N-diethyl-1,3-propanediamine (dep) with [Co(acac)₂] produced three distinct products: the bidentate chelate [Co(acac)₂(dep)]ClO₄·H₂O (complex 4) and two monodentate complexes trans-[Co(acac)₂(Hdep)₂](ClO₄)₃ (5) and cis-[Co(acac)₂(Hdep)₂](ClO₄)₃ (6) [1]. In contrast, the N,N-dimethyl-1,3-propanediamine (dmp) ligand yielded only the bidentate chelate complex [Co(acac)₂(dmp)]ClO₄ without the monodentate byproducts observed with the diethyl analog [1]. The asymmetric ethyl/dimethyl substitution pattern of 1-(Ethylamino)-3-(dimethylamino)propane offers a coordination chemistry profile distinct from both symmetric dmp (dimethyl only) and symmetric dep (diethyl only).

Coordination chemistry Ligand design Catalysis

Pharmacological Activity Profile: Dialkylaminoethylamine Structure-Activity Relationships

A systematic evaluation of dimethylaminoethyl-substituted compounds revealed structure-dependent antispasmodic and local anesthetic activity profiles. Among the series tested, 17 compounds demonstrated activity against histamine-induced spasm, 9 against acetylcholine, and 5 against barium chloride [1]. Eight derivatives blocked both histamine and acetylcholine simultaneously, and two compounds antagonized all three spasmogenic agents tested [1]. Notably, eight members of the series exhibited local anesthetic potency exceeding 20 times that of cocaine [1]. The activity profile is highly sensitive to the specific dialkyl substitution pattern on the dimethylaminoethylamine scaffold, with the N-ethyl,N',N'-dimethyl substitution pattern of the target compound representing a specific pharmacophore configuration distinct from other N-alkyl variants.

Medicinal chemistry Pharmacology Structure-activity relationship

Purity Specification Benchmarks: Commercial Availability at 98% vs. Standard 95% Grade

1-(Ethylamino)-3-(dimethylamino)propane is commercially available at 98% purity (Leyan Catalog No. 1254315) in addition to the more common >95% grade offered by multiple suppliers . The 98% purity specification provides researchers with a higher-grade option for applications where trace impurities from the synthesis pathway (typically residual 1,3-propanediamine or incomplete methylation products) may interfere with sensitive catalytic reactions or metal complexation studies.

Analytical chemistry Quality control Procurement specifications

1-(Ethylamino)-3-(dimethylamino)propane CAS 19475-27-5: Evidence-Based Research and Industrial Application Scenarios


Asymmetric Nitrogen-Donor Ligand for Tunable Metal Complexation

In coordination chemistry research, 1-(Ethylamino)-3-(dimethylamino)propane serves as an asymmetric bidentate nitrogen-donor ligand that offers intermediate chelate ring stability between fully methylated and fully ethylated 1,3-propanediamine analogs [1]. The asymmetric substitution pattern (ethyl on one nitrogen, dimethyl on the other) provides steric and electronic differentiation between the two donor sites, enabling selective coordination geometries that are inaccessible with symmetric N,N-dialkyl ligands. This property is particularly valuable for designing cobalt(III) and other transition metal complexes where controlled coordination mode (bidentate chelate vs. monodentate) is critical for catalytic activity or material properties [1].

Pharmaceutical Intermediate with Defined Pharmacophore Geometry

As an intermediate in pharmaceutical synthesis, 1-(Ethylamino)-3-(dimethylamino)propane provides the dialkylaminoethylamine pharmacophore with a specific N-ethyl,N',N'-dimethyl substitution pattern that confers distinct antispasmodic and local anesthetic activity profiles relative to other N-alkyl variants [2]. The compound is documented as a synthetic building block for antifungal agents, anti-inflammatory drugs, and antibiotics . In structure-activity relationship (SAR) studies, this specific substitution pattern cannot be interchanged with other 1,3-propanediamine derivatives without altering biological outcomes—as demonstrated by the differential activity spectra observed across the dimethylaminoethylamine class [2].

Specialty Amine Component in Polyurethane Catalyst Formulations

The compound is structurally related to tertiary amine catalysts employed in polyurethane foam production. Patent literature indicates that asymmetric N-alkyl substitution patterns in 1,3-propanediamine derivatives influence catalytic selectivity between the blowing (water-isocyanate) and gelling (polyol-isocyanate) reactions in polyurethane systems [3]. The intermediate vapor pressure of 2.0 mmHg at 25°C positions this compound as a candidate for formulations requiring reduced atmospheric emissions compared to more volatile tertiary amines such as TMPDA, while maintaining adequate catalytic mobility in the reacting foam matrix .

Coordination Polymer and Framework Building Block

Research on copper(II) and manganese(II) coordination polymers demonstrates that 1,3-propanediamine derivatives with asymmetric N-substitution patterns enable structural diversity in metal-organic frameworks and coordination polymers [4]. The ethyl/dimethyl substitution pattern provides controlled steric bulk that influences pore geometry and framework dimensionality in the resulting materials, with potential applications in catalysis, magnetic materials, and chemical sensing [4].

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